![molecular formula C11H7BrF2N2 B1399638 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine CAS No. 1189817-66-0](/img/structure/B1399638.png)
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine
Overview
Description
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine: is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, fluorine, and an amine group
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . These compounds often exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are often incorporated into medicinal compounds to improve their physical, biological, and environmental properties .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The presence of fluorine atoms in the molecule could potentially influence its stability and reactivity in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated pyridine derivative with a difluorophenyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation Products: N-oxides are the primary products of oxidation reactions.
Reduction Products: Amines are the major products of reduction reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of probes for studying biological pathways and mechanisms.
Industry:
Comparison with Similar Compounds
- 5-Bromo-2-fluoropyridine
- 6-(2,4-Difluorophenyl)pyridin-2-amine
- 5-Bromo-6-fluoropyridin-2-amine
Comparison:
- 5-Bromo-2-fluoropyridine: Lacks the additional fluorine atom on the phenyl ring, which may reduce its binding affinity and selectivity in biological applications .
- 6-(2,4-Difluorophenyl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity in substitution reactions .
- 5-Bromo-6-fluoropyridin-2-amine: Lacks the second fluorine atom on the phenyl ring, which may influence its electronic properties and reactivity .
The unique combination of bromine and difluorophenyl groups in 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine makes it a versatile compound with distinct chemical and biological properties .
Biological Activity
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
This compound features specific halogen substitutions that influence its reactivity and biological interactions. The presence of bromine and difluorophenyl groups enhances its potential as a versatile compound in medicinal chemistry.
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | E. coli | 80.05% |
This compound | S. aureus | 79.78% |
These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HuH-7 cells. The compound induced G2/M phase arrest and apoptosis in these cells, indicating its potential as an anticancer therapeutic.
Case Study: HepG2 Cell Line
A study reported the following findings regarding the compound's effects on HepG2 cells:
Concentration (µM) | % Cell Viability |
---|---|
0 | 100% |
10 | 55.05% |
20 | 30.51% |
At a concentration of 10 µM, the compound reduced cell viability significantly, demonstrating its potency as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It effectively suppressed COX-2 activity in vitro, which is crucial for inflammation processes.
Compound | COX-2 Inhibition (IC50) |
---|---|
This compound | 0.04 ± 0.01 µmol |
This level of inhibition is comparable to standard anti-inflammatory drugs like celecoxib .
The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:
- Antimicrobial Action : The compound likely disrupts bacterial cell walls or inhibits essential enzymes.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Anti-inflammatory Pathway : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators .
Properties
IUPAC Name |
5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHWDMBPJWESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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